

# Application Notes and Protocols for ATSP-7041 Delivery Using Polymersome Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

ATSP-7041 is a potent, cell-penetrating stapled peptide that reactivates the p53 tumor suppressor pathway by dually inhibiting its negative regulators, MDM2 and MDMX.[1][2] This mechanism of action makes it a promising therapeutic agent for various cancers that retain wild-type p53.[1][2] However, systemic administration of potent therapeutic peptides can lead to off-target toxicity, limiting their therapeutic window.[3][4] To address this challenge, targeted delivery systems are being developed to enhance the therapeutic index of ATSP-7041.

This document provides detailed application notes and protocols for the encapsulation of ATSP-7041 into CD19-targeted polymersome nanoparticles for specific delivery to B-cell malignancies, such as Diffuse Large B-Cell Lymphoma (DLBCL).[3][4] The use of polymersomes, which are robust, stable, and versatile vesicles formed from the self-assembly of amphiphilic block copolymers, offers a promising platform for drug delivery.[1][3] The protocols outlined below are based on the successful implementation of a CD19-targeted delivery system for ATSP-7041, which has demonstrated enhanced efficacy and reduced toxicity in preclinical models.[3][4]

### **Data Presentation**



**Table 1: Physicochemical Properties of ATSP-7041** 

**Loaded Polymersomes** 

| Parameter                                 | Value                                                                                                                                   | Method of<br>Measurement                                                  | Reference |
|-------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------|-----------|
| Polymer Composition                       | Poly(ethylene glycol)- disulfide- poly(propylene sulfide) (PEG-SS- PPS) with azide- functionalized PEG for targeting ligand conjugation | N/A                                                                       | [3]       |
| Targeting Ligand                          | Anti-CD19 Fab<br>fragment                                                                                                               | N/A                                                                       | [3]       |
| Average Hydrodynamic Diameter (Z-average) | ~ 40-60 nm                                                                                                                              | Dynamic Light Scattering (DLS)                                            | [3]       |
| Polydispersity Index (PDI)                | < 0.2                                                                                                                                   | Dynamic Light<br>Scattering (DLS)                                         | [3]       |
| Zeta Potential                            | Near-neutral                                                                                                                            | Zeta Potential<br>Analysis                                                | [3]       |
| ATSP-7041 Encapsulation Efficiency        | Not explicitly quantified, but peptide retention is monitored throughout the assembly process.                                          | Reverse-Phase High-<br>Performance Liquid<br>Chromatography (RP-<br>HPLC) | [1]       |
| Drug Loading Content                      | Not explicitly quantified, but dosing is based on the encapsulated ATSP-7041 concentration.                                             | Reverse-Phase High-<br>Performance Liquid<br>Chromatography (RP-<br>HPLC) | [1]       |



Table 2: In Vitro Efficacy of ATSP-7041 and

**Polymersome Formulations** 

| Cell Line                | Formulation                 | IC50 (μM)                                                          | Assay                   | Reference |
|--------------------------|-----------------------------|--------------------------------------------------------------------|-------------------------|-----------|
| SJSA-1<br>(Osteosarcoma) | Free ATSP-7041              | ~1                                                                 | Cell Viability<br>(MTT) |           |
| MCF-7 (Breast<br>Cancer) | Free ATSP-7041              | ~2.5                                                               | Cell Viability<br>(MTT) |           |
| OCI-Ly19<br>(DLBCL)      | Free ATSP-7041              | Not specified, but indistinguishable from αCD19-PSOMATSP-7041      | Cell Viability          | [1]       |
| OCI-Ly19<br>(DLBCL)      | αCD19-<br>PSOMATSP-<br>7041 | Not specified, but<br>indistinguishable<br>from free ATSP-<br>7041 | Cell Viability          | [1]       |

Table 3: In Vivo Efficacy of ATSP-7041 Polymersomes in

a DLBCL Xenograft Model

| Treatment Group                                                          | Dosing Regimen                             | Outcome                                                                            | Reference |
|--------------------------------------------------------------------------|--------------------------------------------|------------------------------------------------------------------------------------|-----------|
| Untreated Control                                                        | N/A                                        | Progressive tumor growth                                                           | [1]       |
| Free ATSP-7041 (30<br>mg/kg) + ABT-263 (20<br>mg/kg)                     | ATSP-7041 QOD,<br>ABT-263 QD               | High toxicity, 71% mortality                                                       | [1]       |
| αCD19-PSOMATSP-<br>7041 (30 mg/kg<br>ATSP-7041) + ABT-<br>263 (20 mg/kg) | αCD19-PSOMATSP-<br>7041 QOD, ABT-263<br>QD | Significantly delayed<br>tumor growth, no overt<br>toxicity, increased<br>survival | [1]       |



# Experimental Protocols Protocol 1: Synthesis of ATSP-7041 Stapled Peptide

### Materials:

- · PreludeX peptide synthesizer
- · Fmoc-protected amino acids
- Stapling amino acids (e.g., (S)-2-(4'-pentenyl)alanine)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- NMP (N-Methyl-2-pyrrolidone)
- · Grubbs first-generation catalyst
- 1,2-dichloroethane
- DCM (Dichloromethane)
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
- Reverse-phase high-performance liquid chromatography (RP-HPLC) system
- Mass spectrometer

### Procedure:

- Solid-Phase Peptide Synthesis:
  - Synthesize the linear peptide sequence of ATSP-7041 on a PreludeX peptide synthesizer using standard Fmoc solid-phase peptide synthesis chemistry.

### Methodological & Application





- 2. For standard amino acid couplings, use 10 equivalents of Fmoc-amino acid, 9.5 equivalents of HATU, and 20 equivalents of DIPEA in NMP for 30 minutes.[1]
- 3. For stapling amino acids, use half the amount of reagents and extend the coupling time to 1 hour.[1]
- 4. For the amino acid following a stapling amino acid, repeat the coupling reaction four times for 1 hour each.[1]
- On-Resin Ring-Closing Metathesis (Stapling):
  - 1. Wash the resin-bound peptide thoroughly with DCM.
  - 2. Suspend the resin in a freshly prepared solution of Grubbs first-generation catalyst (4 mg/mL) in anhydrous 1,2-dichloroethane.[1]
  - 3. Perform the stapling reaction under a nitrogen atmosphere with bubbling for 3 cycles of 2 hours each, followed by 3 cycles of 4 hours each. Wash with DCM between cycles.[1]
  - 4. Confirm the completion of the reaction by liquid chromatography-mass spectrometry (LC-MS) by observing the loss of 28 Da (ethylene).[1]
- Cleavage and Deprotection:
  - 1. Wash the resin with DCM.
  - 2. Cleave the stapled peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail for 2-3 hours.
- Purification and Characterization:
  - 1. Precipitate the crude peptide in cold diethyl ether and collect the pellet by centrifugation.
  - 2. Purify the peptide by RP-HPLC.
  - 3. Confirm the identity and purity of the final product by LC-MS.[1]



# Protocol 2: Preparation of αCD19-Targeted ATSP-7041 Polymersomes (αCD19-PSOMATSP-7041)

#### Materials:

- PEG-SS-PPS block copolymer
- N3-PEG-SS-PPS block copolymer (for click chemistry)
- ATSP-7041
- Tetrahydrofuran (THF)
- Confined impinging jet (CIJ) device for flash nanoprecipitation
- · Diafiltration system
- Anti-CD19 Fab fragments functionalized with DBCO (Dibenzocyclooctyne)
- Phosphate-buffered saline (PBS)
- Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment

### Procedure:

- Polymersome Assembly via Flash Nanoprecipitation:
  - 1. Dissolve PEG-SS-PPS, N3-PEG-SS-PPS, and ATSP-7041 in THF.
  - 2. Rapidly mix the organic solution with an aqueous buffer (e.g., PBS) using a CIJ device to induce self-assembly of the polymersomes with encapsulated **ATSP-7041**.[1]
- Purification and Concentration:
  - 1. Purify and concentrate the polymersome solution using a diafiltration system to remove the organic solvent and non-encapsulated peptide.[1]
- Surface Functionalization with Targeting Ligand:



1. Incubate the azide-functionalized polymersomes with DBCO-functionalized anti-CD19 Fab fragments to facilitate a copper-free click chemistry reaction. This covalently attaches the targeting ligand to the polymersome surface.

### Final Purification:

- 1. Remove non-conjugated Fab fragments from the polymersome formulation. This is a critical step to ensure targeting specificity.[1]
- 2. Confirm the removal of free Fab using SDS-PAGE. The band corresponding to the Fab-DBCO should be absent in the final  $\alpha$ CD19-PSOM**ATSP-7041** formulation.[1]

#### Characterization:

- 1. Determine the size distribution (hydrodynamic diameter and PDI) of the final polymersome formulation using Dynamic Light Scattering (DLS).
- 2. Measure the zeta potential to assess the surface charge.
- Quantify the encapsulated ATSP-7041 concentration using RP-HPLC after lysing the polymersomes.

# Protocol 3: In Vitro Assessment of Targeted Polymersome Uptake

#### Materials:

- CD19-positive (e.g., OCI-Ly19) and CD19-negative cell lines
- αCD19-PSOM loaded with a fluorescent dye (e.g., calcein)
- Control non-targeted polymersomes (e.g., αOspA-PSOMcalcein)
- Flow cytometer
- Cell culture medium and supplements

### Procedure:



- · Cell Culture:
  - 1. Culture CD19-positive and CD19-negative cells in their appropriate growth media.
- Treatment:
  - 1. Incubate the cells with fluorescently labeled targeted (αCD19-PSOMcalcein) and non-targeted (αOspA-PSOMcalcein) polymersomes for a defined period (e.g., 24 hours).[6]
- Flow Cytometry Analysis:
  - 1. Wash the cells to remove non-internalized polymersomes.
  - Analyze the cellular fluorescence using a flow cytometer to quantify the uptake of the polymersomes.
  - Compare the fluorescence intensity between the targeted and non-targeted polymersomes in both CD19-positive and CD19-negative cell lines to demonstrate target-specific uptake.
     [6]

## Protocol 4: In Vivo Efficacy Study in a DLBCL Xenograft Mouse Model

#### Materials:

- Immunocompromised mice (e.g., NSG mice)
- OCI-Ly19 human DLBCL cell line
- Matrigel
- Free ATSP-7041 formulation
- αCD19-PSOMATSP-7041 formulation
- ABT-263 (Navitoclax) formulation
- Calipers for tumor measurement



· Sterile syringes and needles

### Procedure:

- Tumor Engraftment:
  - 1. Subcutaneously implant OCI-Ly19 cells mixed with Matrigel into the flank of NSG mice.[1]
  - 2. Allow the tumors to grow to a palpable size (e.g., 100 mm<sup>3</sup>).[1]
- Treatment Groups:
  - 1. Randomize the mice into different treatment groups, including:
    - Untreated control
    - Free **ATSP-7041** + ABT-263
    - αCD19-PSOMATSP-7041 + ABT-263
    - Single agent controls (Free ATSP-7041, αCD19-PSOMATSP-7041, ABT-263)[1]
- Drug Administration:
  - Administer the treatments according to the specified dosing regimen (e.g., intravenous injection for polymersomes and ATSP-7041, oral gavage or intraperitoneal injection for ABT-263).[1]
- Monitoring and Endpoints:
  - 1. Measure tumor volume regularly (e.g., every other day) using calipers.
  - 2. Monitor the body weight and overall health of the mice as indicators of toxicity.
  - 3. The primary endpoints are tumor growth inhibition and overall survival.[1]

### **Visualizations**





Click to download full resolution via product page

Caption: ATSP-7041 signaling pathway.





Click to download full resolution via product page

Caption: Experimental workflow for **ATSP-7041** polymersomes.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Polymersome Delivery of a Stapled Peptide for Drugging the Tumor Protein p53:BCL-2-Family Axis in Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Polymersome Delivery of a Stapled Peptide for Drugging the Tumor Protein p53:BCL-2-Family Axis in Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for ATSP-7041 Delivery Using Polymersome Nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605680#atsp-7041-delivery-using-polymersome-nanoparticles]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com